molecular formula C19H19NO3S B2594533 N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide CAS No. 1351635-48-7

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide

Cat. No.: B2594533
CAS No.: 1351635-48-7
M. Wt: 341.43
InChI Key: MONDUVVLSVCJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide is an organic compound that features a naphthalene ring, a hydroxyethyl group, and a phenylmethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene, which undergoes a Friedel-Crafts acylation to introduce an acyl group.

    Reduction: The acylated naphthalene is then reduced to form the corresponding alcohol.

    Sulfonamide Formation: The alcohol is reacted with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are common.

    Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) can be employed.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds, while the aromatic rings can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-1-phenylmethanesulfonamide: Lacks the naphthalene ring, resulting in different chemical properties and applications.

    N-(2-hydroxy-2-(phenyl)ethyl)-1-phenylmethanesulfonamide: Contains a phenyl group instead of a naphthalene ring, affecting its reactivity and biological activity.

Uniqueness

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1-phenylmethanesulfonamide is unique due to the presence of both a naphthalene ring and a sulfonamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S/c21-19(18-12-6-10-16-9-4-5-11-17(16)18)13-20-24(22,23)14-15-7-2-1-3-8-15/h1-12,19-21H,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONDUVVLSVCJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.